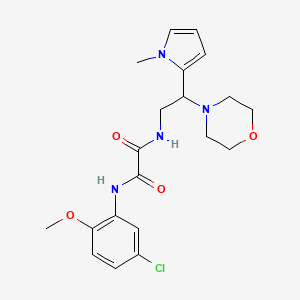![molecular formula C16H12INO4 B2981152 4-[(2-Cyanobenzyl)oxy]-3-iodo-5-methoxybenzoic acid CAS No. 1992986-20-5](/img/structure/B2981152.png)
4-[(2-Cyanobenzyl)oxy]-3-iodo-5-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Cyanobenzyl)oxy]-3-iodo-5-methoxybenzoic acid is a complex organic compound with the molecular formula C16H12INO4 It is characterized by the presence of a cyanobenzyl group, an iodine atom, and a methoxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Cyanobenzyl)oxy]-3-iodo-5-methoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Cyanobenzyl Intermediate: The cyanobenzyl group can be introduced through a nucleophilic substitution reaction using 2-cyanobenzyl chloride and a suitable nucleophile.
Methoxylation: The methoxy group can be introduced through a methylation reaction using methanol and a suitable methylating agent.
Coupling Reaction: The final step involves coupling the cyanobenzyl intermediate with the iodinated and methoxylated benzoic acid derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Cyanobenzyl)oxy]-3-iodo-5-methoxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into reduced derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles for substitution reactions include sodium azide (NaN3) and potassium cyanide (KCN).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the iodine atom.
Substitution: Substituted derivatives with various functional groups replacing the iodine atom.
Scientific Research Applications
4-[(2-Cyanobenzyl)oxy]-3-iodo-5-methoxybenzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(2-Cyanobenzyl)oxy]-3-iodo-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-[(2-Cyanobenzyl)oxy]benzoic acid: Similar structure but lacks the iodine and methoxy groups.
3-Iodo-4-methoxybenzoic acid: Similar structure but lacks the cyanobenzyl group.
4-[(2-Cyanobenzyl)oxy]-3-iodobenzoic acid: Similar structure but lacks the methoxy group.
Uniqueness
4-[(2-Cyanobenzyl)oxy]-3-iodo-5-methoxybenzoic acid is unique due to the combination of the cyanobenzyl, iodine, and methoxy groups in its structure. This unique combination imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
4-[(2-cyanophenyl)methoxy]-3-iodo-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12INO4/c1-21-14-7-12(16(19)20)6-13(17)15(14)22-9-11-5-3-2-4-10(11)8-18/h2-7H,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNRQUCGLHFFJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)O)I)OCC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2981075.png)


![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2981080.png)
![2-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2981084.png)




![N-[[4-[2-[(3,5-Dimethylpyrazol-1-yl)methyl]pyrrolidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2981092.png)
